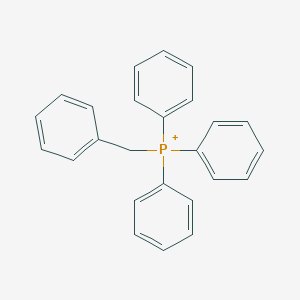

benzyl(triphényl)phosphanium

Vue d'ensemble

Description

Benzyltriphenylphosphonium is a useful research compound. Its molecular formula is C25H22IP and its molecular weight is 353.4 g/mol. The purity is usually 95%.

The exact mass of the compound Benzyltriphenylphosphonium is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyltriphenylphosphonium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyltriphenylphosphonium including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique

Le BTP est largement utilisé comme réactif de Wittig en synthèse organique, en particulier dans la formation de liaisons C=C . Il est impliqué dans la réaction de Wittig, qui est une méthode de conversion des groupes carbonyl en alcènes, une transformation essentielle dans la synthèse de molécules organiques complexes. Cette application est cruciale pour la création de molécules bioactives et de produits pharmaceutiques .

Catalyse

En catalyse, les sels de BTP servent de précurseurs de radicaux alkyles dans des conditions de photoréduction . Ils facilitent la formation de liaisons C–C et C–H, qui sont des réactions fondamentales dans le développement de nouvelles entités chimiques. Cela a des implications pour la synthèse de produits naturels et le développement de nouveaux procédés catalytiques.

Chimie analytique

Les composés BTP sont utilisés en chimie analytique comme catalyseurs de transfert de phase. Ils permettent le transfert d’un réactif d’une phase à une autre où la réaction se produit, ce qui améliore l’efficacité et la sélectivité des analyses chimiques .

Sciences de l’environnement

En sciences de l’environnement, les dérivés du BTP sont explorés pour leur potentiel dans les applications de la chimie verte. Ils sont étudiés comme alternatives aux composés organiques volatils dans des procédés tels que l’extraction par solvant et le traitement des déchets afin de minimiser l’impact environnemental .

Produits pharmaceutiques

Le BTP joue un rôle dans les produits pharmaceutiques, en particulier dans la préparation de sels de Wittig sous irradiation micro-ondes, qui sont des précurseurs de divers composés bioactifs . Ces sels sont essentiels pour la synthèse de produits pharmaceutiques à haute pureté et à haut rendement.

Nanotechnologie

Le BTP est un outil essentiel en nanotechnologie, en particulier dans la synthèse de matériaux nanostructurés. Ses dérivés peuvent agir comme agents stabilisants ou comme composants structuraux dans la création de nanocomposites aux propriétés uniques pour des applications technologiques de pointe .

Mécanisme D'action

Target of Action

Benzyl(triphenyl)phosphanium, also known as Benzyltriphenylphosphonium, primarily targets the carbonyl group of aldehydes or ketones . The carbonyl carbon atom in these groups carries a partial positive charge, making it susceptible to nucleophilic attack .

Mode of Action

Benzyltriphenylphosphonium acts as a Wittig reagent , which is a type of phosphorus ylide . The compound interacts with its targets (aldehydes or ketones) through a series of steps:

- The nucleophilic carbon of the phosphorus ylide attaches to the electrophilic carbon of the carbonyl group .

- The electrons from the carbon-oxygen pi bond form a sigma bond with the positively charged phosphorous atom, generating a cyclic intermediate known as an oxaphosphetane .

- This oxaphosphetane then decomposes to form the final product, an alkene, and triphenylphosphine oxide .

Biochemical Pathways

The primary biochemical pathway affected by Benzyltriphenylphosphonium is the Wittig reaction , a method for alkene synthesis . The compound’s interaction with aldehydes or ketones results in the formation of substituted alkenes . This reaction is particularly useful in organic synthesis due to its ability to form carbon-carbon bonds .

Pharmacokinetics

It’s important to note that the compound is considered hazardous and can cause serious health effects if swallowed or inhaled .

Result of Action

The primary result of Benzyltriphenylphosphonium’s action is the formation of substituted alkenes . This occurs through the Wittig reaction, where the compound interacts with aldehydes or ketones . The reaction is highly valuable in organic synthesis for the preparation of alkenes .

Action Environment

The action of Benzyltriphenylphosphonium is influenced by environmental factors. For instance, the compound should be used only in well-ventilated areas or outdoors due to its hazardous nature . Additionally, it’s very toxic to aquatic life, indicating that its release into the environment should be avoided .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Benzyl(triphenyl)phosphanium is primarily used as a Wittig reagent in organic synthesis . The Wittig reaction is a chemical reaction between an aldehyde or ketone and a phosphonium ylide, such as Benzyl(triphenyl)phosphanium, in the presence of a base to provide two compounds: an alkene and phosphine oxide

Cellular Effects

It is known that the compound is used in the synthesis of crosslinked polymers with a benzyl(triphenyl)phosphanium ionic liquid moiety . These polymers have been applied to catalyze the aza-Michael additions and have shown high activity and stability .

Molecular Mechanism

The molecular mechanism of Benzyl(triphenyl)phosphanium primarily involves its role in the Wittig reaction . In this reaction, Benzyl(triphenyl)phosphanium acts as a phosphonium ylide, reacting with an aldehyde or ketone to form an alkene and phosphine oxide

Propriétés

IUPAC Name |

benzyl(triphenyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22P/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQRPLGZFADFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166441 | |

| Record name | Benzyltriphenylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15853-35-7 | |

| Record name | Triphenyl(phenylmethyl)phosphonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15853-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyltriphenylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015853357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyltriphenylphosphonium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyltriphenylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltriphenylphosphonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

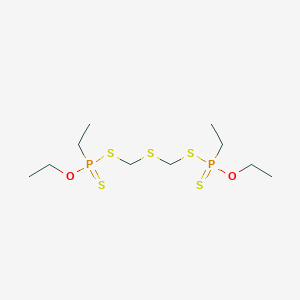

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

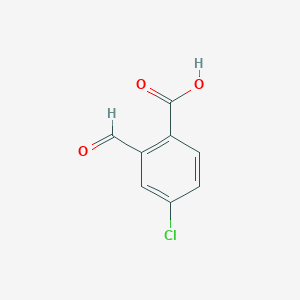

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Benzyltriphenylphosphonium Chloride?

A1: The molecular formula of Benzyltriphenylphosphonium Chloride is C25H22ClP, and its molecular weight is 388.87 g/mol.

Q2: Are there any crystallographic studies available for Benzyltriphenylphosphonium salts?

A2: Yes, the crystal and molecular structure of Benzyltriphenylphosphonium Iodide has been determined. It crystallizes in the P21/c space group. [] This, along with other structural data of various BTPP salts, reveals a consistent "face" orientation of the anion with respect to the tetrahedral phosphonium center. []

Q3: Is Benzyltriphenylphosphonium Chloride stable under ambient conditions?

A3: While specific stability data for Benzyltriphenylphosphonium Chloride under ambient conditions is not provided in the provided research, many BTPP salts, including the chloride, are known to be bench-stable and can be stored for extended periods without significant degradation.

Q4: In what solvents are Benzyltriphenylphosphonium salts typically soluble?

A4: Benzyltriphenylphosphonium salts exhibit solubility in a range of organic solvents, including acetonitrile, chloroform, dichloromethane, carbon tetrachloride, ether, and hexane. The specific solubility can vary depending on the counterion present. [, , ]

Q5: What is the role of Benzyltriphenylphosphonium salts in the Wittig reaction?

A5: Benzyltriphenylphosphonium salts serve as precursors to benzylidenetriphenylphosphorane, a commonly used ylide in the Wittig reaction. This reaction facilitates the formation of alkenes from aldehydes or ketones. [, , ]

Q6: How does the substituent on the benzaldehyde affect the stereochemistry of the alkene product in the Wittig reaction with nitro-benzyltriphenylphosphonium salt?

A6: Research shows that electron-donating substituents on the benzaldehyde favor the E-isomer of the stilbene product, while electron-withdrawing substituents favor the Z-isomer. []

Q7: Can Benzyltriphenylphosphonium salts be used as phase-transfer catalysts?

A7: Yes, Benzyltriphenylphosphonium salts, particularly the chloride and bromide salts, have demonstrated efficacy as phase-transfer catalysts. For instance, they have been successfully employed in the synthesis of N,N-Diethylaniline and stilbene. [, ]

Q8: What other reactions can Benzyltriphenylphosphonium salts catalyze?

A8: Apart from the Wittig reaction, BTPP salts catalyze various transformations, including: * Thioacetalization of carbonyl compounds: Benzyltriphenylphosphonium Tribromide efficiently catalyzes the protection of carbonyl compounds as dithioacetals under mild conditions. [, ] * Tetrahydropyranylation of alcohols: BTPP Tribromide facilitates the protection of alcohols as tetrahydropyranyl ethers using dihydropyran. [] * Oxidation reactions: BTPP salts, when combined with appropriate oxidants like peroxodisulfate or chlorochromate, mediate the oxidation of alcohols, thiols, sulfides, and urazoles. [, , , , ] * Deprotection reactions: BTPP Tribromide can deprotect dithioacetals and trimethylsilyl ethers. [, ]

Q9: Have computational methods been used to study Benzyltriphenylphosphonium salts?

A9: While specific computational studies on Benzyltriphenylphosphonium salts are not mentioned within the provided research abstracts, computational techniques are routinely employed to investigate the properties and reactivity of organophosphorus compounds. These methods include molecular mechanics, quantum chemical calculations, and molecular dynamics simulations.

Q10: How does the counterion influence the reactivity of Benzyltriphenylphosphonium salts?

A10: The counterion significantly affects the solubility and reactivity of BTPP salts. For example, the tribromide salt exhibits higher reactivity compared to the chloride salt in various reactions. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)